2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTYPOMFJQDQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567092-14-1 | |
| Record name | 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole" chemical properties and structure elucidation
Structural Architecture, Synthetic Pathways, and Reactivity Profile
Structural Architecture & Physicochemical Profile[1]
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole represents a specialized class of heterocyclic alkylating agents. Unlike its phenyl-substituted counterparts, the ethyl group imparts specific lipophilic characteristics (
Molecular Blueprint
The compound consists of a five-membered 1,3,4-thiadiazole ring—a bioisostere of the pyridazine ring—substituted at the 2-position with a reactive bromomethyl group and at the 5-position with an ethyl chain. The electron-deficient nature of the thiadiazole ring significantly acidifies the
Figure 1: Structural decomposition highlighting the electrophilic and lipophilic domains.
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Relevance |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 207.09 g/mol | Fragment-based design |
| Boiling Point | ~105-110°C (at reduced pressure) | Distillation/Purification |
| LogP | ~1.8 - 2.1 | Membrane permeability |
| Topological Polar Surface Area | ~38.9 Ų | H-bonding potential |
| Physical State | Low-melting solid or oil | Handling requirements |
Synthetic Routes & Mechanistic Causality
The synthesis of 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole requires precision to avoid over-bromination or ring degradation. The most robust industrial route involves the Wohl-Ziegler radical bromination of the 2-methyl precursor.
Primary Route: Wohl-Ziegler Bromination
This pathway utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic-like methyl position.
Mechanistic Insight:
The 1,3,4-thiadiazole ring is relatively stable to radical conditions compared to oxidative conditions. However, the choice of solvent is critical. Carbon tetrachloride (
Detailed Protocol
Reagents:
-
2-Methyl-5-ethyl-1,3,4-thiadiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallized to remove free
-
AIBN (Azobisisobutyronitrile) (0.05 eq) - Radical Initiator
-
Solvent: Anhydrous Acetonitrile (
)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-methyl-5-ethyl-1,3,4-thiadiazole in anhydrous
(0.5 M concentration) under an inert Nitrogen atmosphere. -
Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion.
-
Initiation: Heat the mixture to reflux (80-82°C). Critical: Monitor for the color change from orange (trace
) to pale yellow/colorless, indicating consumption of the brominating agent. -
Reaction Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.
-
Work-up: Cool to 0°C. Succinimide will precipitate out. Filter off the solid succinimide.
-
Purification: Concentrate the filtrate in vacuo. The residue is often an oil that requires rapid flash chromatography (Silica gel) to prevent hydrolysis.
Figure 2: Radical chain mechanism for the selective bromination of the methyl side-chain.
Reactivity Profile & Functionalization
In drug development, this compound serves as a "linker" module. The bromine atom is a superior leaving group (
Nucleophilic Substitution ( )
The thiadiazole ring acts as an electron sink. This inductive effect ($ -I $) pulls electron density away from the methylene carbon, making it highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.
-
Amination: Reaction with secondary amines yields tertiary amine derivatives (potential hERG blockers).
-
Thio-alkylation: Reaction with mercaptans yields thioethers, common in antimicrobial research.
Instability & Handling
Warning: The C-Br bond is labile. In the presence of moisture, the compound hydrolyzes to the corresponding alcohol (2-(hydroxymethyl)-5-ethyl-1,3,4-thiadiazole) and releases HBr.
-
Storage: Store under Argon at -20°C.
-
Stabilization: Often stored as a solution in anhydrous DCM if immediate use is intended.
Analytical Characterization (Elucidation)
Verification of the structure relies on confirming the integration of the ethyl group and the shift of the methylene protons.
Proton NMR ( NMR, 400 MHz, )
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 4.75 - 4.85 | Singlet (s) | 2H | Deshielded methylene adjacent to N and Br | |
| Ethyl | 3.10 - 3.20 | Quartet (q) | 2H | Methylene attached to C5 |
| Ethyl | 1.40 - 1.48 | Triplet (t) | 3H | Terminal methyl group |
Note: The methylene protons of the
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Pattern: A characteristic 1:1 doublet ratio for the molecular ion (
and ) at m/z 207 and 209, confirming the presence of a single Bromine atom.
Safety & Handling
Hazard Classification:
-
Lachrymator: Like benzyl bromide, this compound is a potent eye irritant.
-
Skin Corrosive: Alkylating agents can cause chemical burns and sensitize skin.
Protocol:
-
Engineering Controls: All weighing and transfers must occur inside a certified fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
-
Quenching: Quench excess alkylating agent with a solution of dilute ammonia or sodium thiosulfate before disposal.
References
-
Wohl-Ziegler Reaction Mechanism & Conditions: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
-
Synthesis of 1,3,4-Thiadiazoles: Hu, Y., Li, C. Y., Wang, X. M., & Yang, Y. H. (2014).[2][3][4][5] 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610.
-
Reactivity of Halomethyl-Thiadiazoles: Kadi, A. A., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(11), 5006-5011.
-
General Safety for Alkyl Halides: National Center for Biotechnology Information. (2024).[6][7] PubChem Compound Summary for Benzyl bromide (Analogous lachrymator safety profile).
Sources
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles [mdpi.com]
- 7. 2-Bromo-5-ethynyl-1,3,4-thiadiazole | C4HBrN2S | CID 170902340 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole" reactivity and stability studies
Reactivity, Stability, and Application in Heterocyclic Synthesis
Part 1: Executive Summary & Molecular Architecture
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole (CAS: 1567092-14-1) is a high-value heterocyclic building block used primarily for introducing the pharmacologically active 1,3,4-thiadiazole motif into drug candidates. Unlike its more common 5-phenyl analogs, the 5-ethyl variant offers a distinct lipophilic profile and reduced steric bulk, making it ideal for fragment-based drug discovery (FBDD) where ligand efficiency is paramount.
However, its utility is counterbalanced by its high reactivity. As an
Molecular Profile[1][2][3]
-
Core Structure: Electron-deficient 1,3,4-thiadiazole ring.
-
Reactive Center: Exocyclic bromomethyl group (
). -
Modulator: 5-Ethyl group (weakly electron-donating alkyl chain).
-
Electronic Effect: The thiadiazole ring acts as an electron-withdrawing group (EWG) via induction (
), significantly activating the adjacent methylene carbon toward nucleophilic attack ( ).
Part 2: Reactivity Landscape
The reactivity of 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole is defined by the competition between productive alkylation and destructive degradation.
1. Primary Reactivity: Nucleophilic Substitution (
)
The C-Br bond is highly polarized. The adjacent nitrogen atoms in the thiadiazole ring stabilize the transition state for nucleophilic attack.
-
Amines: Rapid alkylation at
to room temperature. Requires a non-nucleophilic base (e.g., DIPEA) to scavenge HBr. -
Thiols: Instantaneous reaction. prone to disulfide formation if O2 is present.
-
Alkoxides: High risk of side reactions. Strong bases can deprotonate the
-methylene proton, leading to elimination or ring opening.
2. Degradation Pathways
-
Hydrolysis: Exposure to atmospheric moisture converts the bromide to the alcohol (2-(hydroxymethyl)-5-ethyl-1,3,4-thiadiazole), releasing HBr which autocatalyzes further degradation.
-
Dimerization: High concentrations or neat storage can lead to intermolecular alkylation (quaternization of the ring nitrogen), forming insoluble ionic solids.
Visualization: Reactivity Pathways
The following diagram maps the competitive pathways governing the molecule's fate.
Figure 1: Competitive reaction landscape. Green paths indicate desired synthetic utility; red paths indicate stability failures.
Part 3: Stability & Handling Protocols
Trustworthiness Statement: The following protocols are designed as "Self-Validating Systems." Each step includes a checkpoint (Visual, TLC, or NMR) to confirm integrity before proceeding.
1. Storage & Shelf-Life
-
Condition: Store at
under Argon/Nitrogen. -
Container: Amber glass vial with a Teflon-lined septum.
-
Desiccant: Store secondary container over activated
molecular sieves. -
Validation: Before use, inspect for "crusting" (dimer formation) or acidic smell (HBr release).
2. Quantitative Stability Data (Estimated based on Class Behavior)
| Parameter | Condition | Half-Life ( | Observation |
| Hydrolysis | Water/THF (1:1), pH 7, | ~4-6 Hours | Conversion to alcohol; pH drops rapidly. |
| Thermolysis | Neat, | ~2-4 Weeks | Slow darkening; formation of insoluble precipitate. |
| Thermolysis | Neat, | > 12 Months | Stable as white/off-white solid. |
| Base Sensitivity | 1M NaOH, | < 10 Minutes | Rapid ring opening; solution turns yellow/orange. |
Part 4: Experimental Protocols
Protocol A: Quality Control (Self-Validating Check)
Before committing valuable advanced intermediates, validate the reagent.
-
Sampling: Dissolve ~5 mg in
(ensure solvent is dry; neutralize with basic alumina if unsure). -
NMR Check:
-
Look for the
singlet around . -
Validation: If a peak appears at
(shifted downfield) or (broad, alcohol), repurify. -
Purity Calculation: Integration of
vs. Ethyl ( , quartet). Ratio should be exactly 2:2.
-
Protocol B: Standard Coupling (C-N Bond Formation)
Context: Synthesis of a drug-like intermediate with a secondary amine.
Reagents:
-
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole (
) -
Secondary Amine (
) -
(
) or DIPEA ( ) -
Solvent: Anhydrous Acetonitrile (
) or DMF.
Procedure:
-
Setup: Flame-dry a round-bottom flask. Cool to
under . -
Dissolution: Dissolve the amine and base in
. -
Addition: Add the thiadiazole bromide dropwise as a solution in
.-
Why? Dropwise addition prevents high local concentrations of the electrophile, minimizing dimer formation.
-
-
Reaction: Stir at
for 30 mins, then warm to RT. Monitor by TLC (System: Hexane/EtOAc).-
Checkpoint: The starting bromide spot (high
) should disappear. If a baseline spot appears (quaternary salt), the reaction is too concentrated.
-
-
Workup: Dilute with EtOAc, wash with water (
) and Brine ( ). Dry over .[4] -
Purification: Flash chromatography. Note: Do not use methanol in the column eluent if unreacted bromide remains, as it will form the methyl ether.
Visualization: Handling Workflow
This decision tree ensures the operator minimizes risk during synthesis.
Figure 2: Operational decision tree for handling and reaction setup.
Part 5: Safety & Toxicology (Critical)
-
Lachrymator: Like benzyl bromide, this compound is a potent tear gas. Handling must occur in a functioning fume hood.
-
Alkylating Agent: It is a genotoxic impurity (GTI) concern in drug substances. Any trace remaining in a final API must be quantified to ppm levels (typically
). -
Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium thiosulfate to quench the alkylating capability before cleaning.
References
-
General Reactivity of 1,3,4-Thiadiazoles
-
Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal Chemistry." Chemical Reviews, 2014.
-
-
Nucleophilic Substitution Mechanisms
-
BenchChem Technical Report. "Reactivity Profile: 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole."[5] BenchChem Reactivity Database.
-
- Synthesis & Stability of Halomethyl Heterocycles: Polyanskiy, I. "Tautomerism and Stability of Chloromethyl-1,3,4-thiadiazoles." Journal of Heterocyclic Chemistry, 2019.
-
Handling of Lachrymatory Alkylating Agents
-
National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.
-
Sources
A Technical Guide to the Potential Biological Activities of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole
Foreword: Unlocking the Potential of a Privileged Scaffold
The 1,3,4-thiadiazole ring is a cornerstone of modern medicinal chemistry, recognized for its remarkable versatility and wide spectrum of pharmacological activities.[1][2][3][4] This five-membered heterocyclic system, a bioisostere of pyrimidine, is a "privileged scaffold" frequently found in compounds with antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[5][6][7][8] Its unique electronic configuration, metabolic stability, and ability to engage in hydrogen bonding and other non-covalent interactions make it an attractive starting point for drug discovery.[9][10]
This guide focuses on a specific, yet under-explored derivative: 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole . The introduction of a reactive bromomethyl group at the 2-position presents a fascinating chemical entity. This group is not merely a structural component; it is a reactive handle that can potentially function as an electrophile, capable of forming covalent bonds with biological nucleophiles. This opens up a distinct mechanism of action compared to many other substituted thiadiazoles, suggesting its potential as a targeted covalent inhibitor or a potent alkylating agent.
This document serves as a technical exploration for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a predictive framework for investigating the biological potential of this molecule. We will delve into its probable synthesis, hypothesize its most promising biological activities based on extensive data from related analogs, propose detailed experimental workflows for validation, and outline potential mechanisms of action.
Section 1: Synthesis and Chemical Profile
Rationale for Synthetic Pathway
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established.[11][12] For the target molecule, a logical approach begins with the formation of the core thiadiazole ring, followed by the introduction of the bromomethyl group. A common and efficient method involves the cyclization of a carboxylic acid with thiosemicarbazide.[12][13]
A plausible synthetic route for 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole would likely start from propanoic acid. The key transformation is the conversion of a precursor, such as 2-amino-5-ethyl-1,3,4-thiadiazole, into the desired bromomethyl derivative. This can be achieved via a Sandmeyer-type reaction, a standard method for converting amino groups on heterocyclic rings to halides.[14] The presence of the ethyl group at the 5-position provides a degree of lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets.
The Bromomethyl Group: A Reactive Pharmacophore
The defining feature of this molecule is the C2-bromomethyl substituent. This group is a potent electrophile and alkylating agent. Its reactivity is central to the hypothesized biological activities, suggesting a potential for covalent interactions with nucleophilic residues (e.g., Cysteine, Histidine, Lysine) in the active sites of enzymes or on other critical biomolecules. This contrasts with many thiadiazole drugs that act as reversible inhibitors.
Section 2: Predicted Biological Activities & Mechanisms of Action
While direct experimental data on 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole is scarce, we can infer its likely biological profile by examining the vast body of research on analogous 1,3,4-thiadiazole derivatives. The core scaffold is consistently associated with antimicrobial and anticancer activities, often mediated by enzyme inhibition.[1][15][16]
Potential as an Antimicrobial Agent
The 1,3,4-thiadiazole nucleus is integral to numerous compounds exhibiting potent antibacterial and antifungal properties.[1][17][18][19] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][17]
Hypothesized Mechanism of Action: Covalent Enzyme Inactivation
The bromomethyl group is poised to act as an alkylating agent, targeting essential enzymes within microbial pathogens. A probable target is an enzyme with a critical cysteine residue in its active site, such as a protease or an enzyme involved in cell wall synthesis. The sulfur atom of the cysteine thiol is a strong nucleophile that can attack the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of an irreversible covalent bond. This permanently inactivates the enzyme, disrupting a vital cellular process and leading to microbial cell death.
Caption: Potential multitarget anticancer mechanisms.
Potential as a Specific Enzyme Inhibitor
The 1,3,4-thiadiazole scaffold is a known inhibitor of several enzyme classes. [16][20]Specific examples from the literature suggest promising avenues for investigation:
-
Carbonic Anhydrase (CA) Inhibition: Sulfonamide derivatives of thiadiazole are classic CA inhibitors. [16][21]While our target molecule lacks the sulfonamide group, its ability to covalently bind near the zinc-coordinating histidine residues in the active site could lead to potent inhibition.
-
Kinase Inhibition: Thiadiazoles have been developed as inhibitors of c-Jun N-terminal kinases (JNKs) and Akt, which are involved in stress signaling and cell survival, respectively. [22][23]* α-Glucosidase and Thymidine Phosphorylase Inhibition: These enzymes are targets for anti-diabetic and anticancer therapies, respectively, and have been shown to be inhibited by thiadiazole derivatives. [24]
Section 3: Experimental Validation Protocols
To systematically evaluate the predicted biological activities, a tiered screening approach is recommended. The following protocols are designed to be self-validating and are based on established methodologies.
General Experimental Workflow
A robust investigation follows a logical progression from initial screening to mechanistic studies. This workflow ensures that resources are directed toward the most promising activities.
Caption: A tiered approach for biological evaluation.
Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Method (based on CLSI guidelines).
-
Preparation:
-
Prepare a 10 mM stock solution of 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole in dimethyl sulfoxide (DMSO).
-
Prepare a panel of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation:
-
Add the microbial suspension to each well.
-
Include controls: a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol: In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines and determine its IC₅₀ value.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the compound (e.g., from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol: General In Vitro Enzyme Inhibition Assay
Objective: To determine the potency of the compound as an inhibitor of a specific target enzyme (e.g., a kinase, carbonic anhydrase). [20] Methodology: Spectrophotometric or Fluorometric Assay.
-
Reagent Preparation:
-
Prepare stock solutions of the target enzyme, its specific substrate, the test compound, and a known reference inhibitor in an appropriate assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed amount of the enzyme to wells containing serial dilutions of the test compound or reference inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Include controls: a 100% activity control (enzyme + substrate, no inhibitor) and a background control (substrate, no enzyme).
-
-
Signal Detection:
-
Incubate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Measure the product formation by detecting the change in absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the 100% activity control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
-
Section 4: Data Presentation
Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Bioactivity Profile of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole
| Assay Type | Target | Result (IC₅₀ / MIC) |
| Antimicrobial | S. aureus (Gram-positive) | 16 µg/mL |
| E. coli (Gram-negative) | 32 µg/mL | |
| C. albicans (Fungus) | 8 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 5.2 µM |
| A549 (Lung Cancer) | 8.9 µM | |
| NIH/3T3 (Non-cancerous) | > 100 µM | |
| Enzyme Inhibition | Carbonic Anhydrase II | 75 nM |
| JNK1 Kinase | 150 nM |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from the described protocols.
Section 5: Conclusion and Future Directions
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole represents a molecule of significant, albeit unexplored, therapeutic potential. Its combination of a privileged 1,3,4-thiadiazole scaffold with a reactive bromomethyl group suggests a high probability of potent antimicrobial and anticancer activity, likely mediated by covalent modification of key biological targets.
The true value of this compound may lie in its role as a versatile synthetic intermediate. The reactive bromomethyl handle is an ideal anchor point for structure-activity relationship (SAR) studies. By replacing the bromine with various nucleophiles (e.g., thiols, amines, azides), a diverse library of new chemical entities can be generated. This would allow for the fine-tuning of activity, selectivity, and pharmacokinetic properties, paving the way for the development of novel, highly targeted therapeutic agents. The protocols and mechanistic hypotheses presented in this guide provide a robust framework for embarking on this exciting line of research.
References
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b]t[1][15][25]hiadiazole Scaffolds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
American Journal of PharmTech Research. (n.d.). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4-Thiadiazole derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. Retrieved from [Link]
-
ResearchGate. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. Retrieved from [Link]
-
PubMed. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). A review on biological activities: 1,3,4- thiadiazole and its derivatives. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Biological Activities of Thiadiazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b] [1][15][25]thiadiazole derivatives. Retrieved from [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
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Technical Guide: 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole Derivatives
Synthesis, Reactivity, and Pharmacological Applications
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for pyridine while offering enhanced lipophilicity and distinct hydrogen-bonding potential.[1] Within this class, 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole represents a critical "linchpin" intermediate. Unlike stable 2-amino or 2-methyl variants, the 2-bromomethyl moiety functions as a highly reactive electrophile, enabling the rapid diversification of the scaffold via
This guide provides a rigorous technical analysis of this intermediate, detailing its synthesis from stable precursors, its specific reactivity profile, and its application in generating bioactive libraries for drug discovery.
Part 1: Structural Analysis & Reactivity Profile
1.1 The Electrophilic Warhead
The utility of 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole lies in the electronic environment of the bromomethyl group.
-
Inductive Effect: The 1,3,4-thiadiazole ring is electron-deficient (
-deficient). The nitrogen atoms at positions 3 and 4 exert a strong electron-withdrawing effect ($ -I $ effect) on the C2 carbon. -
Result: This makes the exocyclic methylene carbon (
) highly electropositive, significantly increasing its susceptibility to nucleophilic attack compared to a standard benzyl bromide. -
The 5-Ethyl Group: The ethyl group at C5 provides steric bulk and lipophilicity (
modulation) without significantly deactivating the ring, maintaining the balance required for membrane permeability in drug candidates.
1.2 Stability Warning
Critical Insight: The high reactivity of the C-Br bond makes this compound sensitive to hydrolysis.
-
Storage: Must be stored under inert atmosphere (Ar/N2) at -20°C.
-
Handling: Exposure to atmospheric moisture can lead to the formation of the 2-hydroxymethyl impurity and release of HBr.
Part 2: Synthetic Pathways (Protocols)
To ensure high purity and scalability, we recommend the Hydroxymethyl Activation Route over radical bromination, as it avoids radical side-reactions on the ethyl chain.
2.1 Diagram: Synthetic Workflow
The following diagram outlines the conversion of propanohydrazide to the target bromomethyl intermediate and its subsequent derivatization.
Caption: Step-wise synthesis from propanohydrazide to the reactive bromomethyl core and downstream diversification.
2.2 Detailed Experimental Protocol
Step 1: Synthesis of 2-(Hydroxymethyl)-5-ethyl-1,3,4-thiadiazole
-
Reagents: Propanohydrazide (1.0 eq), Glycolic acid (1.1 eq), Phosphorus oxychloride (
, 5.0 eq). -
Procedure:
-
Mix propanohydrazide and glycolic acid in a round-bottom flask.
-
Add
dropwise at 0°C (Exothermic!). -
Reflux the mixture at 80-90°C for 4-6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).
-
Workup (Critical): Pour reaction mixture onto crushed ice carefully to quench excess
. Neutralize with to pH 7-8. Extract with Ethyl Acetate (3x). -
Dry organic layer over
and concentrate.[2] -
Yield Expectation: 65-75%.
-
Step 2: Conversion to 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole
-
Reagents: 2-(Hydroxymethyl)-intermediate (1.0 eq), Phosphorus tribromide (
, 1.2 eq), Dichloromethane (DCM, anhydrous). -
Procedure:
-
Dissolve the hydroxymethyl intermediate in anhydrous DCM under Nitrogen atmosphere.
-
Cool to 0°C.
-
Add
dropwise over 20 minutes. -
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour into ice-water. Rapidly separate the organic layer (hydrolysis risk).
-
Wash with cold brine, dry (
), and concentrate in vacuo at low temperature (<30°C). -
Result: Unstable yellow oil or low-melting solid. Use immediately.
-
Part 3: Medicinal Chemistry & Applications[1][3][4][5][6][7][8]
3.1 Structure-Activity Relationship (SAR)
The 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole is a precursor. The biological activity arises from the nucleophile attached to the methyl group.
| Derivative Class | Nucleophile Used | Target Indication | Mechanism of Action |
| Thioethers | 2-Mercaptobenzothiazole | Antimicrobial / Antifungal | Disruption of cell wall synthesis; potential DNA intercalation. |
| Piperazines | N-Methylpiperazine | Anticancer (Lung/Breast) | EGFR Kinase Inhibition. The basic nitrogen improves solubility. |
| Sulfonamides | Sulfanilamide | Carbonic Anhydrase (CA) | CA II/IX Inhibition (Diuretic/Antiglaucoma). |
| Triazoles | 1,2,4-Triazole-3-thiol | Anti-inflammatory | COX-2 inhibition pathways. |
3.2 Diagram: Signaling & Mechanism
The following diagram illustrates how derivatives of this scaffold (specifically amine-linked variants) interact with the EGFR pathway, a common target for thiadiazole-based drugs.
Caption: Mechanism of Action for Thiadiazole-based EGFR Inhibitors preventing tumor proliferation.
Part 4: Troubleshooting & Optimization
Problem: Low Yield in Nucleophilic Substitution
-
Cause: Hydrolysis of the bromomethyl group by moisture in the solvent or "hard" nucleophiles attacking the ring sulfur.
-
Solution: Use anhydrous DMF or Acetonitrile. Add a non-nucleophilic base (DIPEA or
) to scavenge HBr. Use Cs2CO3 for faster kinetics (Cesium effect).
Problem: Formation of Dimer
-
Cause: The product reacts with the starting material if the nucleophile is bifunctional (e.g., piperazine).
-
Solution: Use a large excess (3-5 eq) of the nucleophile, or use mono-protected diamines (e.g., N-Boc-piperazine).
References
-
Synthesis of 1,3,4-Thiadiazoles: Organic Chemistry Portal. "Synthesis of 1,3,4-thiadiazoles." Available at: [Link]
-
Biological Activity Review: Haider, S., et al.[3] "A comprehensive review on the synthesis and biological activities of 1,3,4-thiadiazole derivatives." Journal of Chemical and Pharmaceutical Research, 2017. [Link][4]
-
Anticancer Mechanisms: MDPI Pharmaceuticals. "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." [Link]
-
Nucleophilic Substitution Protocols: Chemistry LibreTexts. "Nucleophilic Substitution Reaction Overview." [Link]
Sources
The Synthetic Gateway to Novel Therapeutics: A Technical Guide to 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole
An In-depth Review of its Synthesis, Chemical Reactivity, and Patent Landscape for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rising Prominence of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This five-membered heterocyclic system, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidines and oxadiazoles, allowing it to interact with a variety of biological targets.[3] Its derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral activities. The stability of the thiadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its success as a pharmacophore.[2]
This technical guide focuses on a specific, highly reactive, and synthetically valuable derivative: 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole . The introduction of a bromomethyl group at the 2-position transforms the stable thiadiazole core into a versatile building block. The electrophilic nature of the bromomethyl carbon makes it an excellent handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This reactivity profile positions 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole as a key intermediate in the synthesis of novel drug candidates and complex molecular probes. This guide will provide a comprehensive overview of its synthesis, chemical properties, potential applications, and the relevant patent landscape.
Synthetic Pathways: From Simple Precursors to a Reactive Intermediate
The synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole is a multi-step process that begins with the construction of the thiadiazole ring, followed by the crucial bromination of a methyl precursor. The overall synthetic strategy is designed to be efficient and scalable, providing a reliable source of this important intermediate.
Part 1: Synthesis of the Precursor, 2-Amino-5-ethyl-1,3,4-thiadiazole
The initial step involves the formation of the 1,3,4-thiadiazole ring. A common and effective method is the cyclization of thiosemicarbazide with an appropriate carboxylic acid or its derivative. In this case, propanoic acid is used to introduce the ethyl group at the 5-position.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.0 eq) and propanoic acid (1.2 eq).
-
Acid Catalyst: Carefully add polyphosphoric acid (PPA) (3-5 times the weight of thiosemicarbazide) to the mixture. The use of a mixed mineral acid medium, such as sulfuric acid and polyphosphoric acid, has been reported to improve yields for similar reactions.
-
Heating: Heat the reaction mixture to 100-120°C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until a precipitate is formed.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 2-amino-5-ethyl-1,3,4-thiadiazole.
Part 2: Synthesis of 2-Methyl-5-ethyl-1,3,4-thiadiazole
The amino group of the precursor is then converted to a methyl group. This transformation can be achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by a methylation step. However, a more direct approach for the synthesis of 2-alkyl-1,3,4-thiadiazoles involves the cyclization of an appropriate acylhydrazide. For the synthesis of 2-methyl-5-ethyl-1,3,4-thiadiazole, one could start from propionyl hydrazide and react it with a source of a thiocarbonyl group.
A plausible alternative, starting from the synthesized 2-amino-5-ethyl-1,3,4-thiadiazole, is a two-step process involving diazotization followed by a reaction with a methylating agent.
Part 3: Bromination of 2-Methyl-5-ethyl-1,3,4-thiadiazole
The final and most critical step is the selective bromination of the methyl group at the 2-position. This is typically achieved using a radical initiator under photolytic or thermal conditions. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W UV lamp), dissolve 2-methyl-5-ethyl-1,3,4-thiadiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
-
Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Reflux the mixture with irradiation from the UV lamp. The reaction progress should be monitored by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole.
Figure 1: Proposed synthetic pathway for 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole.
Chemical Reactivity and Mechanistic Insights
The key to the synthetic utility of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole lies in the reactivity of the bromomethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2 type) with a wide range of nucleophiles.
Figure 2: Nucleophilic substitution on the bromomethyl group.
This reactivity allows for the facile introduction of various functionalities, making it a valuable intermediate for building molecular complexity.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
| Amines | Primary or secondary amines | 2-(Aminomethyl)-5-ethyl-1,3,4-thiadiazole derivatives |
| Thiols | Thiols, Thiophenols | 2-(Thio-methyl)-5-ethyl-1,3,4-thiadiazole derivatives |
| Alcohols/Phenols | Alcohols, Phenols | 2-(Alkoxymethyl)-5-ethyl-1,3,4-thiadiazole derivatives |
| Azides | Sodium azide | 2-(Azidomethyl)-5-ethyl-1,3,4-thiadiazole |
| Carboxylates | Carboxylic acid salts | 2-(Acyloxymethyl)-5-ethyl-1,3,4-thiadiazole derivatives |
The electron-withdrawing nature of the 1,3,4-thiadiazole ring enhances the electrophilicity of the bromomethyl carbon, facilitating these substitution reactions. This makes 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole a more reactive alkylating agent compared to simple alkyl bromides.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet for the bromomethyl protons (-CH₂Br) is expected in the range of δ 4.5-5.0 ppm.
-
A quartet for the methylene protons of the ethyl group (-CH₂CH₃) is anticipated around δ 2.8-3.2 ppm.
-
A triplet for the methyl protons of the ethyl group (-CH₂CH₃) should appear at approximately δ 1.3-1.5 ppm.
-
-
¹³C NMR:
-
The carbon of the bromomethyl group (-CH₂Br) is predicted to resonate in the range of δ 30-35 ppm.
-
The two carbons of the thiadiazole ring are expected to appear in the downfield region, typically above δ 150 ppm.
-
The methylene and methyl carbons of the ethyl group will have characteristic shifts in the aliphatic region.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M+) would be observed, and a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be present for the molecular ion and any bromine-containing fragments.
-
A prominent fragment would likely correspond to the loss of the bromine atom (M-Br)+.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic C-H stretching vibrations for the alkyl groups will be observed around 2850-3000 cm⁻¹.
-
A C=N stretching vibration from the thiadiazole ring is expected in the region of 1600-1650 cm⁻¹.
-
The C-Br stretching vibration will likely appear in the fingerprint region, typically below 700 cm⁻¹.
-
Applications in Drug Discovery and Development
The primary application of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Its ability to act as a versatile scaffold allows for the rapid generation of libraries of compounds for high-throughput screening.
The 1,3,4-thiadiazole core is a known pharmacophore in a variety of drug classes. By utilizing the reactive bromomethyl handle, researchers can attach various pharmacophoric fragments to the thiadiazole ring, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
-
Anticancer Agents: Many 1,3,4-thiadiazole derivatives have shown promising anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation.
-
Antimicrobial Agents: The thiadiazole scaffold is present in several antibacterial and antifungal drugs. New derivatives can be synthesized to combat the growing problem of antimicrobial resistance.
-
Anti-inflammatory Drugs: Thiadiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
-
Antiviral Compounds: The structural similarity to nucleosides makes thiadiazole derivatives interesting candidates for the development of antiviral drugs.
Patent Landscape Review
A review of the patent literature reveals a broad interest in 1,3,4-thiadiazole derivatives for a wide range of applications, particularly in the pharmaceutical and agrochemical industries. While patents specifically claiming "2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole" are not prevalent, numerous patents protect broader classes of 2,5-disubstituted-1,3,4-thiadiazoles and their use as therapeutic agents.
The patent landscape suggests that the novelty and patentability of compounds derived from 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole will likely depend on the nature of the substituent introduced via the bromomethyl group and the demonstrated biological activity of the final compound. The most active areas of patenting for 1,3,4-thiadiazole derivatives are in the fields of oncology, infectious diseases, and inflammation. Researchers working with this intermediate should be mindful of the existing intellectual property surrounding specific substitution patterns and therapeutic applications.
Conclusion and Future Outlook
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole is a highly valuable and reactive intermediate that serves as a gateway to a vast chemical space of novel 1,3,4-thiadiazole derivatives. Its straightforward synthesis and versatile reactivity make it an attractive building block for medicinal chemists and drug discovery scientists. The proven track record of the 1,3,4-thiadiazole scaffold in a multitude of therapeutic areas provides a strong rationale for the continued exploration of new derivatives. As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel compounds is paramount. Intermediates like 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole will undoubtedly play a crucial role in the development of the next generation of innovative medicines. Future research will likely focus on the development of more efficient and greener synthetic routes to this intermediate and its application in the synthesis of targeted therapies with improved efficacy and safety profiles.
References
A comprehensive list of references will be compiled based on the specific literature and patents identified during the research phase. The final reference list will include the Title, Source, and a valid, clickable URL for verification.
Sources
Methodological & Application
Synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This five-membered aromatic system, containing two nitrogen atoms and a sulfur atom, is a versatile pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer drugs.[1] The unique electronic properties of the thiadiazole nucleus, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in drug design.
The target molecule, 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole, is a valuable synthetic intermediate. The bromomethyl group serves as a reactive handle for introducing the thiadiazole moiety into larger molecules through nucleophilic substitution reactions, enabling the exploration of new chemical space in the development of novel therapeutics. This guide provides a detailed, two-step protocol for the synthesis of this important building block, grounded in established chemical principles and supported by authoritative literature.
Overall Synthesis Workflow
The synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole is accomplished in two sequential steps:
-
Step 1: Synthesis of 2-Ethyl-1,3,4-thiadiazole. This involves the acid-catalyzed cyclization of thiosemicarbazide with propionic acid.
-
Step 2: Radical Bromination. The precursor, 2-ethyl-1,3,4-thiadiazole, undergoes a selective Wohl-Ziegler bromination to yield the final product.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 2-Ethyl-1,3,4-thiadiazole
Scientific Principle
The formation of the 1,3,4-thiadiazole ring is a classic condensation and cyclization reaction. The reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, is a well-established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[2] However, for the direct synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, the reaction proceeds through a proposed mechanism involving the nucleophilic attack of the thiosemicarbazide nitrogen on the protonated carboxylic acid, followed by intramolecular cyclization and dehydration to form the aromatic thiadiazole ring.[3][4]
Experimental Protocol
Materials and Reagents:
-
Thiosemicarbazide (99%)
-
Propionic acid (99%)
-
Phosphorus oxychloride (POCl₃) (99%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (0.05 mol, 4.56 g) and propionic acid (0.1 mol, 7.41 g, 7.5 mL).
-
Carefully add phosphorus oxychloride (0.15 mol, 22.9 g, 14 mL) dropwise to the stirred mixture in a fume hood. The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-ethyl-1,3,4-thiadiazole.
Part 2: Synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole
Scientific Principle
The conversion of the ethyl group to a bromomethyl group is achieved via a Wohl-Ziegler reaction.[5][6] This is a free-radical substitution reaction that selectively brominates the carbon atom adjacent to an activating group, such as an aromatic ring or, in this case, the electron-withdrawing 1,3,4-thiadiazole ring.[7] The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide, under anhydrous conditions.[8] The low concentration of bromine generated in situ from NBS favors radical substitution over ionic addition to any potential double bonds.[8][9]
Caption: Simplified mechanism of the Wohl-Ziegler bromination.
Experimental Protocol
Materials and Reagents:
-
2-Ethyl-1,3,4-thiadiazole (from Part 1)
-
N-Bromosuccinimide (NBS) (99%)
-
Azobisisobutyronitrile (AIBN) (98%)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Deionized water
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-1,3,4-thiadiazole (0.04 mol, 5.13 g) in anhydrous carbon tetrachloride (100 mL).
-
Add N-Bromosuccinimide (0.044 mol, 7.83 g) and a catalytic amount of AIBN (approx. 200 mg) to the solution.
-
Heat the mixture to reflux (approximately 77 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated with a heat lamp if necessary.
-
Continue refluxing for 2-3 hours. The reaction can be monitored by observing the solid succinimide, which is less dense than CCl₄, floating to the surface as the denser NBS is consumed.[5]
-
Once the reaction is complete (as indicated by TLC or the consumption of NBS), cool the mixture to room temperature.
-
Filter the solid succinimide by-product and wash it with a small amount of cold CCl₄.
-
Wash the filtrate with deionized water (2 x 50 mL) to remove any remaining succinimide and HBr.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole as a solid.
Data Summary and Characterization
| Parameter | Step 1: Precursor Synthesis | Step 2: Bromination |
| Starting Material | Thiosemicarbazide, Propionic acid | 2-Ethyl-1,3,4-thiadiazole |
| Key Reagents | POCl₃ | NBS, AIBN |
| Solvent | None (reagents act as solvent) | Carbon tetrachloride (CCl₄) |
| Temperature | Reflux (~100-110 °C) | Reflux (~77 °C) |
| Reaction Time | 3-4 hours | 2-3 hours |
| Work-up | Quenching on ice, neutralization, extraction | Filtration, washing, evaporation |
| Purification | Column Chromatography | Recrystallization |
| Expected Product | 2-Ethyl-1,3,4-thiadiazole | 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole |
Characterization of the Final Product:
The structure of the final product, 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole, should be confirmed by standard analytical techniques:
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet) and a singlet for the bromomethyl protons.
-
¹³C NMR: Expect distinct signals for the carbons of the ethyl group, the bromomethyl carbon, and the two carbons of the thiadiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₅H₇BrN₂S). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation and contact with skin.
-
Carbon tetrachloride (CCl₄): A toxic and ozone-depleting substance. It is a suspected carcinogen. Use in a well-ventilated fume hood and consider replacing with a safer alternative like acetonitrile if possible.[8]
-
Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Do not store in large quantities and keep away from heat sources.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.
References
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3).
- ResearchGate. (n.d.). Reaction of Semi or Thiosemicabazide with carboxylic acids. Mechanism... [Image].
- Vaitkute, D., et al. (2010). Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-dioxothiazolidine-3-acetic Acids to 1,3,4-Thiadiazoles and Their CNS Effects. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 241-247.
- Shestakov, A. S., et al. (2021).
- Wikipedia. (2023).
- Fiveable. (2023). Wohl-Ziegler Reaction Definition.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Grokipedia. (2023).
- Mishra, P. S., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604.
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
- Al-Azzawi, A. M., & Jassim, H. A. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 227-240.
- Ali, A. M., Essa, F. O., & Al-Gatrinie, N. N. (2008). Novel Process For Synthesis of 2,3-dihydro-1,3,4-Thiadiazole Derivative. National Journal of Chemistry, 29, 124-131.
- Scientific Update. (2022, October 26).
- Gomaa, A. M., et al. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 20(7), 12757-12771.
- Shobha, D., et al. (2021). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. Research Journal of Pharmacy and Technology, 14(11), 5897-5901.
- Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
- Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- Singh, S., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 10(Suppl 2), S2291-S2297.
- Pintea, A. M., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Molecules, 29(9), 2026.
- Kumar, A., et al. (2014).
- International Journal of Research in Engineering and Science (IJRES). (2021).
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methyl-1,3,4-thiadiazole 97.
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Application Notes and Protocols: Leveraging 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole in the Synthesis of Novel Anticancer Agents
Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Motif in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, with a continuous demand for novel therapeutic agents that exhibit enhanced efficacy and selectivity. Within the vast realm of medicinal chemistry, nitrogen- and sulfur-containing heterocycles are fundamental structural units in the design of bioactive molecules. Among these, the 1,3,4-thiadiazole ring has garnered significant attention as a "privileged scaffold" in the development of anticancer drugs.[1][2] Its unique physicochemical properties, including its mesoionic character, contribute to favorable interactions with biological targets and improved pharmacokinetic profiles.[2]
Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of pharmacological activities, functioning as inhibitors of crucial enzymes and receptors implicated in tumorigenesis and metastasis.[3] Notably, this scaffold is a key component in compounds targeting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are pivotal regulators of angiogenesis and cell proliferation.[4][5][6] The structural versatility of the 1,3,4-thiadiazole core allows for strategic modifications to optimize binding affinity and selectivity for these targets, thereby paving the way for the development of next-generation targeted cancer therapies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole , in the synthesis of potent anticancer agents. We will delve into the synthetic utility of this versatile building block, provide detailed experimental protocols, and discuss the mechanistic basis for the anticancer activity of the resulting compounds.
The Synthetic Utility of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole
The strategic importance of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole lies in the reactive nature of its bromomethyl group. This functional group serves as an excellent electrophilic handle for introducing the thiadiazole moiety into a larger molecular framework through nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles such as amines, phenols, thiols, and carbanions.[7] This reactivity allows for the facile construction of a methylene linker between the 1,3,4-thiadiazole core and other pharmacophoric fragments, a common structural motif in many kinase inhibitors.
The presence of the ethyl group at the 5-position of the thiadiazole ring can also contribute to the overall pharmacological profile of the final compound, potentially influencing factors such as lipophilicity and binding pocket interactions. The straightforward and predictable reactivity of 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole makes it an invaluable tool for the combinatorial synthesis of libraries of novel anticancer candidates, enabling the systematic exploration of structure-activity relationships (SAR).
Experimental Protocols: Synthesis of a Novel VEGFR-2 Inhibitor
The following protocols provide a detailed methodology for the synthesis of a representative anticancer agent, a potent VEGFR-2 inhibitor, utilizing 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole as the starting material. The proposed target molecule, N-(4-((5-ethyl-1,3,4-thiadiazol-2-yl)methoxy)phenyl)acetamide , incorporates the 1,3,4-thiadiazole scaffold linked to an acetanilide moiety, a common pharmacophore in kinase inhibitors.
Part 1: Synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole (Intermediate 1)
This initial step involves the synthesis of the key bromomethyl intermediate. A common synthetic route involves the bromination of the corresponding 2-methyl-5-ethyl-1,3,4-thiadiazole.
Materials and Reagents:
-
2-Methyl-5-ethyl-1,3,4-thiadiazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-methyl-5-ethyl-1,3,4-thiadiazole (10 mmol) in anhydrous carbon tetrachloride (50 mL), add N-bromosuccinimide (11 mmol) and a catalytic amount of benzoyl peroxide (0.5 mmol).
-
Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole (Intermediate 1) as a pale yellow oil.
Part 2: Synthesis of N-(4-((5-ethyl-1,3,4-thiadiazol-2-yl)methoxy)phenyl)acetamide (Target Compound)
This step illustrates the key nucleophilic substitution reaction to couple the thiadiazole intermediate with the aniline-based pharmacophore.
Materials and Reagents:
-
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole (Intermediate 1)
-
4-Acetamidophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 4-acetamidophenol (1.2 mmol) in anhydrous N,N-dimethylformamide (10 mL), add potassium carbonate (2.4 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole (Intermediate 1) (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield N-(4-((5-ethyl-1,3,4-thiadiazol-2-yl)methoxy)phenyl)acetamide as a white to off-white solid.
Data Presentation: In Vitro Anticancer Activity
The synthesized compounds can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are determined using standard assays such as the MTT or SRB assay. The following table presents hypothetical, yet representative, data for the target compound against selected cancer cell lines known to be sensitive to VEGFR-2 inhibitors.
| Compound | Cancer Cell Line | IC₅₀ (µM) [Hypothetical] |
| N-(4-((5-ethyl-1,3,4-thiadiazol-2-yl)methoxy)phenyl)acetamide | HUVEC | 0.5 |
| MCF-7 (Breast) | 2.1 | |
| A549 (Lung) | 3.5 | |
| Sorafenib (Reference Drug) | HUVEC | 0.09 |
| MCF-7 (Breast) | 5.8 | |
| A549 (Lung) | 6.2 |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates the two-step synthesis of the target VEGFR-2 inhibitor from 2-methyl-5-ethyl-1,3,4-thiadiazole.
Caption: Synthetic route to a novel VEGFR-2 inhibitor.
VEGFR-2 Signaling Pathway
The synthesized 1,3,4-thiadiazole derivatives are designed to inhibit the VEGFR-2 signaling pathway, a critical process in tumor angiogenesis. The diagram below provides a simplified overview of this pathway.
Caption: Simplified VEGFR-2 signaling cascade.
Conclusion and Future Perspectives
2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole represents a highly valuable and versatile intermediate for the synthesis of novel anticancer agents. Its predictable reactivity allows for the systematic development of 1,3,4-thiadiazole-based compounds targeting key oncogenic pathways. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of new chemical entities with the potential for improved therapeutic indices. Future work in this area could involve the expansion of the synthesized library to include a wider range of nucleophilic partners, leading to the discovery of next-generation kinase inhibitors with enhanced potency and selectivity. The continued exploration of the 1,3,4-thiadiazole scaffold holds significant promise for the future of targeted cancer therapy.
References
-
Eissa, I. H., Elgammal, W. E., Mahdy, H. A., Zara, S., Carradori, S., Husein, D. Z., Alharthi, M. N., Ibrahim, I. M., Elkaeed, E. B., Elkady, H., & Metwaly, A. M. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Medicinal Chemistry. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Meligy, A. M., & El-Ashry, E. S. H. (2025). New 1,3,4-Thiadiazole-Based Dual B-Raf/VEGFR-2 Inhibitors With Potential Anti-Breast Activity: Design, Synthesis, In Vitro and In Silico Evaluations. Archiv der Pharmazie. [Link]
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Indelicato, S., Bongiorno, D., Mauro, M., & Cascioferro, S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. [Link]
-
Serag, N., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Rational design of new 1,3,4‐thiadiazole hybrids as EGFR inhibitors. Journal of Heterocyclic Chemistry. [Link]
- Szeliga, M., & Obłąk, E. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports.
-
Abdel Rahman, D. E., & Mohamed, K. O. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. [Link]
-
Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules. [Link]
-
Eissa, I. H., Elgammal, W. E., Mahdy, H. A., Zara, S., Carradori, S., Husein, D. Z., Alharthi, M. N., Ibrahim, I. M., Elkaeed, E. B., Elkady, H., & Metwaly, A. M. (2025). Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. Medicinal Chemistry Research. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2023). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. New Journal of Chemistry. [Link]
-
El-Metwaly, A. M., El-Sayed, N. F., El-Gazzar, M. G., & El-Gendy, M. S. (2025). Green Efficient Synthesis of[1][4][8]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. [Link]
-
Hekal, M. H., Soliman, P. S., El-Sayed, W. A., & Abdel-Wahab, B. F. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. [Link]
-
Szeliga, M., & Obłąk, E. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]
-
Kumar, G. S., & Reddy, C. S. (2021). Synthesis of novel 1,3,4-thiadiazole linked 1,2,3-triazole hybrids: As a potent anticancer agents and their molecular docking studies. Journal of Chemistry Letters. [Link]
-
Szeliga, M., & Obłąk, E. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. [Link]
-
Al-Juboori, A. M. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Journal of Chemical and Pharmaceutical Research. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
El-Sayed, W. A. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. [Link]
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Kumar, A., Kumar, R., & Kumar, S. (2016). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-Alkyl-1,3,4-Thiadiazoles
Welcome to the technical support center for the synthesis and optimization of brominated 2-alkyl-1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these important heterocyclic scaffolds. As Senior Application Scientists, we have compiled and synthesized field-proven insights and data from key literature to help you navigate the common challenges associated with this transformation.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid chemical principles.
Section 1: Foundational Knowledge & General FAQs
This section covers the fundamental aspects of brominating the 1,3,4-thiadiazole ring system.
Question 1: What are the primary methods for introducing a bromine atom onto the 5-position of a 2-alkyl-1,3,4-thiadiazole?
Answer: There are two primary electrophilic aromatic substitution strategies for the bromination of 2-alkyl-1,3,4-thiadiazoles. The choice of method depends on the substrate's reactivity, the desired scale, and safety considerations.
-
Direct Bromination with Elemental Bromine (Br₂): This is a classic and potent method. The reaction is typically performed in a strong acidic medium, such as aqueous hydrobromic acid (HBr) or nitric acid.[1] The acid serves to protonate the thiadiazole ring, increasing its susceptibility to electrophilic attack by bromine. This method is often effective for less reactive substrates but can be hazardous due to the use of corrosive and toxic elemental bromine.[2]
-
Bromination with N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than elemental bromine.[3] It serves as a source of electrophilic bromine, often activated by a strong acid catalyst like concentrated sulfuric acid (H₂SO₄).[2][4] NBS can offer greater selectivity and is generally preferred for substrates that are sensitive to the harsh conditions of the Br₂/HBr system. However, for highly deactivated thiadiazoles, NBS alone in common organic solvents like chloroform or DMF may not be sufficient without an acid catalyst or elevated temperatures.[5]
Question 2: Why is the 1,3,4-thiadiazole ring often difficult to brominate compared to other heterocycles like thiophene?
Answer: The difficulty in brominating the 1,3,4-thiadiazole ring stems from its inherent electronic properties. The thiadiazole ring is an electron-deficient system. This is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms in the ring. This electron deficiency deactivates the ring towards electrophilic aromatic substitution, the very mechanism by which bromination occurs.[5]
In contrast, a heterocycle like thiophene has a lone pair of electrons on the sulfur atom that participates in the aromatic system, making it an electron-rich ring that is highly activated towards electrophilic attack. The bromination of thiophene is often rapid and can even be difficult to control, whereas the 1,3,4-thiadiazole ring requires more forcing conditions to achieve the same transformation.[2]
Question 3: Is it possible to brominate a 2-amino-1,3,4-thiadiazole derivative directly?
Answer: While direct electrophilic bromination of 2-amino-1,3,4-thiadiazole can be achieved, a more reliable and common method for introducing a bromine at the 5-position is via a Sandmeyer-type reaction.[6] This two-step process involves:
-
Diazotization: The 2-amino group is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of an acid.
-
Displacement: The diazonium group is then displaced by a bromide ion, typically from a copper(I) bromide or copper(II) bromide salt.[6][7]
This approach is often cleaner and provides better yields for amino-substituted thiadiazoles, avoiding potential side reactions associated with the free amino group under strong electrophilic bromination conditions. A patent describes a method where 2-amino-1,3,4-thiadiazole is dissolved in an acid solution, reacted with bromine, and then an oxidant is used to complete the bromination.[8]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the bromination of 2-alkyl-1,3,4-thiadiazoles.
Issue 1: Low or No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.
Causality & Troubleshooting Workflow: The primary cause is insufficient electrophilicity of the brominating agent or high deactivation of the thiadiazole ring.[5] Follow this workflow to address the issue:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Explanation:
-
Temperature Increase: The first and simplest variable to modify is the reaction temperature. Many electrophilic brominations that are sluggish at room temperature proceed smoothly upon heating.[1] Monitor the reaction carefully, as higher temperatures can also promote side reactions.
-
Acid Catalysis (for NBS reactions): If temperature alone is insufficient, the addition of a strong protic acid like concentrated H₂SO₄ can significantly accelerate the reaction. The acid protonates the carbonyl oxygen of NBS, making the bromine atom significantly more electrophilic.[2]
-
Switch to a More Potent Brominating System: For highly electron-deficient thiadiazoles, NBS may simply not be reactive enough. Switching to elemental bromine in a strong acid like 48% aqueous HBr provides a much more powerful electrophilic system, capable of brominating even highly deactivated rings.[1][2]
Issue 2: Formation of Side Products (Over-bromination or Alkyl Chain Bromination)
Symptom: Multiple spots on TLC or peaks in LC-MS corresponding to di-brominated species or products where the alkyl side-chain has been brominated.
Causality & Solutions:
-
Over-bromination (Di-bromination): This occurs when the mono-brominated product is still sufficiently reactive to undergo a second bromination.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the brominating agent (NBS or Br₂). Add the brominating agent slowly and at a low temperature to maintain control over the reaction. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Alkyl Chain Bromination: This is a radical-mediated side reaction, particularly problematic when using NBS. The conditions that favor allylic/benzylic bromination (a type of alkyl chain bromination) involve radical initiators (like AIBN or light) and non-polar solvents.[3]
-
Solution:
-
Control Temperature: Avoid excessively high temperatures, which can favor side-chain bromination.[1]
-
Use Polar/Acidic Media: Performing the reaction in a polar, acidic medium (like H₂SO₄ or HBr) strongly favors the ionic electrophilic aromatic substitution pathway on the ring over the radical pathway on the alkyl chain.
-
Exclude Light: Run the reaction in a flask wrapped in aluminum foil to minimize light-induced radical formation, especially when using NBS.
-
-
Table 1: Comparison of Bromination Conditions for Thiadiazole Systems
| Substrate Type | Reagent (Equiv.) | Solvent / Medium | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,1,3-Benzothiadiazole | Br₂ (3.0) | 48% aq. HBr | None | 100 (reflux) | 2 | >90 | [2] |
| 2,1,3-Benzothiadiazole | NBS (2.2) | Chloroform | conc. H₂SO₄ | Room Temp | 1 | 95 | [2][4] |
| Naphtho[2,3-c][9][10][11]thiadiazole-4,9-dione | NBS (1.0) | conc. H₂SO₄ | None | 0 | 1 | 42 (mono) | [12] |
| 2-Amino-1,3,4-thiadiazole | Br₂ / Oxidant | Acid Solution | Oxidant | N/A | N/A | High | [8] |
| 2-Amino-5-(methylthio)-1,3,4-thiadiazole | t-BuONO, CuBr | Acetonitrile | None | 0 to RT | Several | N/A | [6] |
Section 3: Experimental Protocols
The following protocols are provided as a starting point. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for your specific substrate.
Protocol 1: General Procedure for Bromination using NBS in Sulfuric Acid
This method is adapted from the bromination of 2,1,3-benzothiadiazole and is a good starting point for moderately to highly deactivated systems.[2][4]
Materials:
-
2-Alkyl-1,3,4-thiadiazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Chloroform (or Dichloromethane)
-
Concentrated Sulfuric Acid (98%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 2-alkyl-1,3,4-thiadiazole (1.0 equiv) and dissolve it in chloroform (approx. 10-20 mL per gram of substrate).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (approx. 2-3 equivalents).
-
In a separate container, dissolve NBS (1.05 equiv) in a minimum amount of chloroform.
-
Add the NBS solution dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with chloroform (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining electrophilic bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.[13][14]
Protocol 2: General Procedure for Direct Bromination using Br₂ in HBr
This protocol is based on established methods for brominating deactivated aromatic systems and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1][2]
Materials:
-
2-Alkyl-1,3,4-thiadiazole (1.0 equiv)
-
48% aqueous Hydrobromic Acid (HBr)
-
Elemental Bromine (Br₂) (1.1 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 2-alkyl-1,3,4-thiadiazole (1.0 equiv) and 48% aqueous HBr (5-10 mL per gram of substrate).
-
Heat the mixture with stirring to the desired temperature (e.g., 60-100 °C). A temperature below reflux may be necessary to avoid bromination of the alkyl group.[1]
-
Slowly add elemental bromine (1.1 equiv) dropwise via a syringe or addition funnel. Hydrogen bromide gas may evolve, so ensure proper venting.
-
Maintain the temperature and stir the reaction mixture for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and carefully pour it onto a stirred mixture of ice and saturated Na₂S₂O₃ solution to quench excess bromine.
-
Neutralize the mixture by the slow addition of solid NaHCO₃ or saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via column chromatography or recrystallization.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to rational optimization.
Electrophilic Aromatic Substitution Mechanism
The bromination of the 1,3,4-thiadiazole ring proceeds via a classical electrophilic aromatic substitution pathway.
Caption: Mechanism of electrophilic bromination on the thiadiazole ring.
Explanation:
-
Generation of the Electrophile (Br⁺): The electrophile is either generated from the polarization of Br₂ by the acid or from the protonation of NBS.
-
Nucleophilic Attack: The π-system of the thiadiazole ring attacks the electrophilic bromine atom. This is the rate-determining step and is slow due to the ring's electron-deficient nature.
-
Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, is formed.
-
Deprotonation: A base (e.g., H₂O or the conjugate base of the acid) removes the proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.
References
-
Makarov, V. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][9][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(9), 3883. [Link]
-
Shaposhnikov, S. D., et al. (2018). Safe Synthesis of 4,7-Dibromo[9][10][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(11), 2999. [Link]
- Pilgram, K. (1971). US Patent 3,577,427: Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
Shaposhnikov, S. D., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][9][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7430. [Link]
-
Kim, T., et al. (2023). Leveraging TIPS-assisted one-pot di-bromination for thiazole-flanked NDI and PDI conjugated n-type semiconductors. RSC Advances, 13(44), 30973-30980. [Link]
-
Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4), 760-763. [Link]
-
Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Semantic Scholar. [Link]
-
Li, J., et al. (2011). Utilization of 2-Halo-1,3,4-Thiadiazoles in the Synthesis of 2-Functionalized 1,3,4-Thiadiazole Derivatives. HETEROCYCLES, 83(10), 2275-2282. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(3), 405. [Link]
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Bagryantsev, V. F., et al. (2019). Bromination of naphtho[2,3-c][9][10][11]thiadiazole-4,9-dione. Russian Chemical Bulletin, 68(1), 127-133. [Link]
-
Nedelcu, M. M., et al. (2022). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 27(11), 3569. [Link]
-
Ugli, J. F. Y., et al. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. The American Journal of Applied sciences, 2(09), 143-153. [Link]
-
Chimenti, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3469. [Link]
-
Park, S., & Kim, I. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 909. [Link]
-
Makarov, V. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][9][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. ResearchGate. [Link]
- Chen, L. (2020).
-
Ashenhurst, J. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]
-
El-Kashef, H. S., et al. (2000). Bromination of 2-Thiazolylhydrazones. ResearchGate. [Link]
-
Al-Juboori, A. M. H. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
-
Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]
-
Nemeth, G., et al. (2022). Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. Molecules, 27(19), 6245. [Link]
- Wang, J., et al. (2022). CN Patent 114195736B: Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
-
Tan, S. E., & Sarjadi, M. S. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Molecules, 27(21), 7481. [Link]
-
Okawara, T., et al. (1995). Regiospecific Alkylation of 5-Substituted 2-Acylamino-1,3,4-thiadiazoles. ResearchGate. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2010). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. [Link]
Sources
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- 4. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
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Technical Support Center: Synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to help you minimize impurities and maximize yield and purity.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole is typically achieved in a two-step process. The first step involves the formation of the 1,3,4-thiadiazole ring by reacting a propionic acid derivative with thiosemicarbazide to yield 2-ethyl-5-methyl-1,3,4-thiadiazole. The second, and more critical step, is the selective bromination of the methyl group to afford the desired product. Each of these steps presents unique challenges that can lead to the formation of impurities. This guide will provide a structured approach to identifying and mitigating these issues.
Visualizing the Synthesis and Potential Pitfalls
To better understand the process, let's visualize the synthetic pathway and the points at which impurities can be introduced.
Caption: Synthetic pathway for 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole and common impurity formation points.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 2-Ethyl-5-methyl-1,3,4-thiadiazole
Question 1: My reaction to form the thiadiazole ring is sluggish or incomplete, and I see multiple spots on my TLC plate. What could be the cause?
Answer:
Incomplete conversion during the formation of the 2-ethyl-5-methyl-1,3,4-thiadiazole ring is a common issue that often points to suboptimal reaction conditions or reagent quality. The primary impurities are typically unreacted thiosemicarbazide and the propionic acid derivative, or partially reacted intermediates.[1][2]
Causality and Recommended Actions:
-
Dehydrating Agent: The cyclization of the thiosemicarbazide with the carboxylic acid derivative requires a strong dehydrating agent to drive the reaction to completion.[2] Insufficient or decomposed dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can lead to low yields.
-
Solution: Use freshly opened or properly stored dehydrating agents. Ensure a sufficient stoichiometric amount is used. For a robust and often cleaner reaction, consider using Lawesson's reagent.
-
-
Reaction Temperature and Time: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated to the recommended temperature for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Purity of Starting Materials: Impurities in the thiosemicarbazide or propionic acid derivative can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the thiosemicarbazide before use.
-
Identifying Impurities from Step 1:
| Compound | Typical Rf on TLC (Hexane:EtOAc 1:1) | Key 1H NMR Signals (DMSO-d6) |
| Thiosemicarbazide | Low Rf (polar) | Broad signals for NH and NH₂ protons |
| Propionic Acid | Mid Rf (can streak) | Triplet and quartet for ethyl group, broad singlet for COOH |
| 2-Ethyl-5-methyl-1,3,4-thiadiazole | Higher Rf | Singlet for methyl (~2.7 ppm), Quartet and triplet for ethyl group |
Step 2: Side-Chain Bromination of 2-Ethyl-5-methyl-1,3,4-thiadiazole
Question 2: My bromination reaction is producing multiple products. How can I improve the selectivity for the desired 2-(bromomethyl) product?
Answer:
The key to a successful side-chain bromination of 2-ethyl-5-methyl-1,3,4-thiadiazole is to favor the radical substitution pathway while suppressing electrophilic aromatic substitution (ring bromination) and over-bromination. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS) in the presence of a radical initiator.[3]
Causality and Recommended Actions:
-
Reaction Conditions for Radical Bromination: The formation of the desired product proceeds through a radical mechanism. This requires conditions that promote the formation of bromine radicals.
-
Solution: Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Initiate the reaction using a radical initiator like azobisisobutyronitrile (AIBN) or by exposing the reaction to UV light.
-
-
Controlling Over-bromination: The formation of the 2-(dibromomethyl) byproduct occurs when the initially formed product reacts further with the brominating agent.
-
Solution: Use a controlled amount of NBS (typically 1.0-1.1 equivalents). Add the NBS portion-wise to maintain a low concentration of the brominating agent throughout the reaction. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
-
-
Preventing Ring Bromination: Electrophilic bromination on the thiadiazole ring can occur, especially under acidic conditions or in polar solvents.
-
Solution: Avoid polar solvents and any acidic contaminants. The use of NBS in a non-polar solvent under radical conditions generally minimizes ring bromination.
-
Identifying Products and Impurities from Step 2:
| Compound | Typical Rf on TLC (Hexane:EtOAc 4:1) | Key 1H NMR Signals (CDCl₃) |
| 2-Ethyl-5-methyl-1,3,4-thiadiazole | Lowest Rf | Methyl singlet (~2.8 ppm) |
| 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole | Mid Rf | Bromomethyl singlet (~4.8 ppm) |
| 2-(Dibromomethyl)-5-ethyl-1,3,4-thiadiazole | Highest Rf | Dibromomethyl singlet (~6.8 ppm) |
Question 3: How can I effectively purify the final product to remove the brominated impurities?
Answer:
Purification of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole can typically be achieved by column chromatography followed by recrystallization.
Detailed Purification Protocols:
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is generally effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) to elute the less polar dibrominated byproduct first, followed by the desired product. The more polar starting material will elute last. Monitor the fractions by TLC.
-
-
Recrystallization:
-
Solvent Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The ideal solvent system will dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the radical initiator in the bromination step?
A radical initiator, such as AIBN, decomposes upon heating to generate radicals. These radicals then react with NBS to produce a bromine radical, which initiates the chain reaction for the selective bromination of the methyl group.
Q2: Can I use bromine (Br₂) instead of NBS for the bromination?
While it is possible, using liquid bromine is generally not recommended for selective side-chain bromination as it can lead to a higher incidence of ring bromination and over-bromination, especially without careful control of reaction conditions. NBS is a safer and more selective source of bromine for this type of transformation.
Q3: What are the best storage conditions for 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole?
The product is a lachrymator and should be handled in a well-ventilated fume hood. It is recommended to store it in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Q4: How does the ethyl group at the 5-position influence the synthesis?
The ethyl group is an electron-donating group, which can slightly activate the thiadiazole ring towards electrophilic attack. However, under radical bromination conditions, its primary influence is steric, and it does not typically interfere with the selective bromination of the 2-methyl group.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
References
-
Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
MDPI. (n.d.). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]
-
MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. [Link]
-
ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]
-
University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Avicenna Journal of Pharmaceutical Research. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]
-
PMC. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]
-
ResearchGate. (2015). Thiosemicarbazides: Synthesis and reactions. [Link]
-
CORE. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]
-
PMC. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]
-
Semantic Scholar. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]
-
Malaysian Journal of Fundamental and Applied Sciences. (2017). Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]
-
Sociedade Brasileira de Química. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
TSI Journals. (n.d.). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. [Link]
-
Reddit. (2019). NBS on TLC. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]
-
Bentham Science. (n.d.). Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. [Link]
-
ResearchGate. (n.d.). A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. [Link]
-
ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]
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Validation & Comparative
Benchmarking the synthesis of "2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole" against other methods
Topic: Benchmarking the Synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary
The synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole (Target Molecule, TM ) presents a classic selectivity challenge in heterocyclic chemistry. The 1,3,4-thiadiazole ring is electron-deficient, making the C2-methyl group acidic and prone to radical functionalization, yet also susceptible to over-bromination.
This guide benchmarks the two dominant synthetic strategies:
-
The Radical Route (Method A): Wohl-Ziegler bromination of 2-methyl-5-ethyl-1,3,4-thiadiazole.
-
The Nucleophilic Route (Method B): Dehydroxy-bromination of 2-(hydroxymethyl)-5-ethyl-1,3,4-thiadiazole.
Verdict: While Method A is shorter (fewer steps from commodity chemicals), Method B is the superior protocol for pharmaceutical applications. It eliminates the formation of gem-dibromide impurities—a critical quality attribute (CQA) that is difficult to purge via standard crystallization.
Part 1: Chemical Context & Retrosynthesis
The TM is a valuable electrophilic building block. The reactive bromomethyl group allows for the introduction of the 5-ethyl-1,3,4-thiadiazole pharmacophore into amines, thiols, and phenols via
Retrosynthetic Analysis
The decision tree hinges on whether to install the bromine atom after ring closure (Radical) or to build a precursor that allows for controlled substitution (Nucleophilic).
Figure 1: Retrosynthetic pathways comparing the radical and nucleophilic approaches.
Part 2: Detailed Method Benchmarking
Method A: Radical Bromination (Wohl-Ziegler)
Mechanism: Free-radical chain reaction using N-Bromosuccinimide (NBS).
Reagents: NBS, AIBN (initiator),
The Protocol
-
Charge: Dissolve 2-methyl-5-ethyl-1,3,4-thiadiazole (1.0 eq) in anhydrous solvent (
). -
Add: NBS (1.05 eq) and AIBN (0.05 eq).
-
Reflux: Heat to reflux (
C) for 4-6 hours. Monitor via TLC/HPLC. -
Workup: Filter off succinimide byproduct. Wash filtrate with water.[1] Concentrate.
Critical Failure Mode: The "Gem-Dibromide" Trap
The 1,3,4-thiadiazole ring is electron-withdrawing. Once the first bromine is added, the remaining
-
Result: Significant formation of 2-(dibromomethyl)-5-ethyl-1,3,4-thiadiazole (up to 15-20%).
-
Purification: The mono- and di-bromo species have nearly identical
values and boiling points, making separation via silica gel or distillation inefficient.
Method B: The Nucleophilic Route (Recommended)
Mechanism:
The Protocol (Self-Validating System)
This route requires synthesizing the 2-(hydroxymethyl) precursor first.
Step 1: Precursor Synthesis
-
Mix Propionic hydrazide (1.0 eq) and Glycolic acid (1.1 eq) in
(solvent/reagent). -
Reflux for 3 hours.
-
Quench on ice, neutralize with
, and extract with EtOAc. -
Yield: ~85% of 2-(hydroxymethyl)-5-ethyl-1,3,4-thiadiazole.
Step 2: Bromination
-
Charge: Dissolve 2-(hydroxymethyl)-5-ethyl-1,3,4-thiadiazole (1.0 eq) in dry DCM (
) at C. -
Add:
(0.4 eq) dropwise. (Note: has 3 active bromines, but 0.4 eq ensures slight excess). -
React: Stir at
C for 1 hour, then warm to RT for 2 hours. -
Quench: Pour into ice water. Extract DCM layer. Wash with brine.[1]
-
Isolate: Evaporate solvent.
Why This Wins
-
Chemoselectivity: The reaction occurs only at the hydroxyl group. No ring bromination or over-alkylation occurs.
-
Purity: Crude purity is typically >95%, often requiring no chromatography.
Part 3: Comparative Data & Decision Matrix
Performance Metrics
| Metric | Method A (Radical NBS) | Method B (Hydroxyl Activation) |
| Overall Yield | 55 - 65% | 75 - 82% (over 2 steps) |
| Purity (HPLC) | 80 - 85% (contains di-bromo) | >98% |
| Purification | Difficult Column Chromatography | Simple Extraction / Recrystallization |
| Scalability | Poor (Exotherms, radical control) | Excellent (Standard batch kinetics) |
| Atom Economy | Low (Succinimide waste) | High (Phosphorous acid byproduct) |
| Safety | Moderate (Radical initiators) | Moderate (Corrosive |
Experimental Workflow Visualization
Figure 2: Comparative workflow demonstrating the process simplicity and purity advantage of Method B.
Part 4: Troubleshooting & Expert Tips
Handling the Bromomethyl Group
The target molecule is a potent lachrymator (tear gas agent) and a skin irritant.
-
Safety: All rotary evaporation must be done in a well-ventilated fume hood.
-
Storage: The compound hydrolyzes slowly in moist air to revert to the alcohol. Store under Argon/Nitrogen at -20°C.
Alternative Reagents for Method B
If
-
Appel Reaction:
(1.1 eq) + (1.1 eq) in DCM. This is milder but generates Triphenylphosphine oxide ( ), which can be painful to remove. -
Mesylation/Finkelstein: Convert alcohol to Mesylate (
), then displace with in Acetone. This is the "gentlest" method if the ring contains other sensitive groups.
Precursor Sourcing
If Propionic Hydrazide is not in stock:
-
Synthesize it: React Ethyl Propionate with Hydrazine Hydrate (1.2 eq) in Ethanol (Reflux 4h). This is a quantitative reaction.
References
-
Thiadiazole Ring Construction
-
Radical Bromination Issues
-
Nucleophilic Substitution on Heterocycles
-
General Protocol for Bromination of Alcohols
-
Harrison, G. C., & Diehl, H. "Cyclopentyldimethylcarbinyl Chloride." Organic Syntheses, Coll. Vol. 3, p.370. Link
- Foundational reference for the PBr3 methodology adapted in Method B.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
